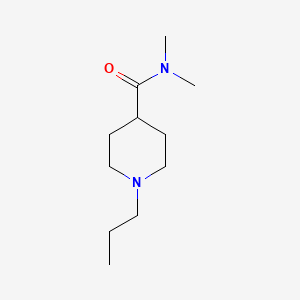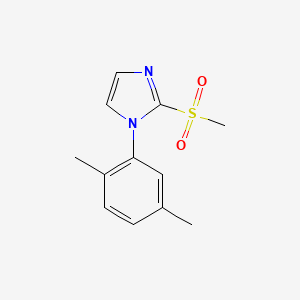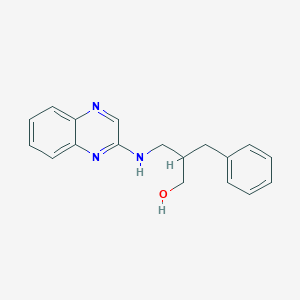
N,N-dimethyl-1-propylpiperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-1-propylpiperidine-4-carboxamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders.
Wirkmechanismus
N,N-dimethyl-1-propylpiperidine-4-carboxamide is a selective antagonist of the adenosine A1 receptor, which is widely distributed in the brain, heart, and other organs. Adenosine A1 receptor activation is involved in various physiological processes, including neurotransmission, cardiac function, and immune response. By blocking the adenosine A1 receptor, N,N-dimethyl-1-propylpiperidine-4-carboxamide can modulate these processes and produce therapeutic effects.
Biochemical and Physiological Effects:
N,N-dimethyl-1-propylpiperidine-4-carboxamide has been shown to produce various biochemical and physiological effects, including inhibition of cAMP accumulation, reduction of intracellular calcium concentration, and modulation of ion channels. In the heart, N,N-dimethyl-1-propylpiperidine-4-carboxamide can reduce myocardial infarct size and protect against arrhythmias. In the brain, N,N-dimethyl-1-propylpiperidine-4-carboxamide can improve cognitive function and reduce neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-dimethyl-1-propylpiperidine-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity for the adenosine A1 receptor, which allows for specific modulation of this receptor. However, N,N-dimethyl-1-propylpiperidine-4-carboxamide also has some limitations, including its low solubility in water and potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on N,N-dimethyl-1-propylpiperidine-4-carboxamide. One area of interest is the development of more potent and selective adenosine A1 receptor antagonists for therapeutic applications. Another area of interest is the investigation of the role of adenosine A1 receptor signaling in various diseases, including cancer, cardiovascular diseases, and neurological disorders. Additionally, the development of new methods for the synthesis and purification of N,N-dimethyl-1-propylpiperidine-4-carboxamide could improve its availability and facilitate further research.
Synthesemethoden
The synthesis of N,N-dimethyl-1-propylpiperidine-4-carboxamide involves the reaction of 1,3-dimethyl-2-propylamine with 4-chloro-3-nitrobenzoic acid, followed by reduction of the nitro group to an amino group, and finally, the reaction of the resulting compound with 1,2,3,6-tetrahydro-1-methyl-4-pyridinecarboxylic acid anhydride. The yield of N,N-dimethyl-1-propylpiperidine-4-carboxamide is around 50-60%, and the purity can be increased by recrystallization.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-1-propylpiperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, N,N-dimethyl-1-propylpiperidine-4-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In cardiovascular diseases, N,N-dimethyl-1-propylpiperidine-4-carboxamide has been shown to reduce myocardial ischemia-reperfusion injury and protect against arrhythmias. In neurological disorders, N,N-dimethyl-1-propylpiperidine-4-carboxamide has been shown to improve cognitive function and reduce neuroinflammation.
Eigenschaften
IUPAC Name |
N,N-dimethyl-1-propylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-4-7-13-8-5-10(6-9-13)11(14)12(2)3/h10H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBBBJALTBPAOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-1-propylpiperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-cyclopent-2-en-1-yl-N-[[6-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methyl]acetamide](/img/structure/B7545060.png)
![N,N-dimethyl-5-[[[1-(4-methylphenyl)tetrazol-5-yl]amino]methyl]thiophene-2-sulfonamide](/img/structure/B7545066.png)


![(E)-N-[2-(1H-indol-3-yl)ethyl]-3-quinolin-8-ylprop-2-enamide](/img/structure/B7545087.png)
![2-Methyl-1-[(1-phenylcyclopropyl)methyl]guanidine;hydroiodide](/img/structure/B7545092.png)

![4-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]thiadiazole](/img/structure/B7545099.png)

![N-[2-(cyclopropanecarbonylamino)ethyl]-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide](/img/structure/B7545101.png)
![N-methyl-4-oxo-N-[phenyl(pyridin-2-yl)methyl]pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B7545107.png)
![2-bromo-2,2-difluoro-N-[[3-(pyrrolidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7545129.png)
![N-[2-fluoro-5-[(5-methylthiophen-2-yl)sulfonylamino]phenyl]cyclohexanecarboxamide](/img/structure/B7545154.png)